molecular formula C20H16BrNO5 B4099544 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4099544
M. Wt: 430.2 g/mol
InChI Key: VYPUHWSUKSGIBS-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a bromine atom, and an indole moiety

Preparation Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and indole intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The benzodioxole ring and indole moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one include:

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-2-7-22-15-5-4-13(21)9-14(15)20(25,19(22)24)10-16(23)12-3-6-17-18(8-12)27-11-26-17/h2-6,8-9,25H,1,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPUHWSUKSGIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

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